2-(3-Methylphenoxy)propanohydrazide
Overview
Description
2-(3-Methylphenoxy)propanohydrazide is an organic compound with the chemical formula C11H16N2O2. It appears as a white crystalline powder and has a melting point of 116-118°C . This compound is used as a reagent in organic synthesis and has various applications in scientific research.
Preparation Methods
2-(3-Methylphenoxy)propanohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylphenol with propanoic acid hydrazide under specific reaction conditions . The process typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(3-Methylphenoxy)propanohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Methylphenoxy)propanohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other derivatives.
Biology: This compound is used in the study of biological processes and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenoxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group in the compound can form covalent bonds with various substrates, leading to the formation of stable products. This interaction can affect biological processes and chemical reactions, making it a valuable tool in research and development.
Comparison with Similar Compounds
2-(3-Methylphenoxy)propanohydrazide can be compared with other similar compounds, such as:
- 2-(4-Methylphenoxy)propanohydrazide
- 2-(3-Chlorophenoxy)propanohydrazide
- 2-(4-Chlorophenoxy)propanohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The unique properties of this compound, such as its specific melting point and reactivity, make it distinct and valuable for various research purposes .
Properties
IUPAC Name |
2-(3-methylphenoxy)propanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-4-3-5-9(6-7)14-8(2)10(13)12-11/h3-6,8H,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOZUZXHZLLHPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920455 | |
Record name | 2-(3-Methylphenoxy)propanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90330-07-7 | |
Record name | Propionic acid, 2-(m-tolyloxy)-, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090330077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-Methylphenoxy)propanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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